Product packaging for Azeto[1,2-c]pyrrolo[1,2-a]imidazole(Cat. No.:CAS No. 131238-20-5)

Azeto[1,2-c]pyrrolo[1,2-a]imidazole

Cat. No.: B593038
CAS No.: 131238-20-5
M. Wt: 130.15
InChI Key: NSWSJCQDDNIZGX-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocycles are fundamental scaffolds in the landscape of modern chemical and pharmaceutical sciences. mdpi.commdpi.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are ubiquitous in nature and synthetic chemistry. mdpi.com Their prevalence is underscored by the fact that a significant majority of FDA-approved drugs contain heterocyclic moieties, with nitrogenous heterocycles being particularly common. mdpi.comacs.org The versatility of these structures stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov This has led to their extensive investigation and application in medicinal chemistry, materials science, and catalysis. eurekaselect.comresearchgate.net

Significance of Azetidine (B1206935), Pyrrole (B145914), and Imidazole (B134444) Moieties as Structural Scaffolds in Organic Synthesis

The constituent rings of Azeto[1,2-c]pyrrolo[1,2-a]imidazole—azetidine, pyrrole, and imidazole—each contribute unique properties and are independently significant in organic synthesis.

Azetidine: This four-membered nitrogen-containing heterocycle is a valuable building block in medicinal chemistry. nih.gov Its strained ring system imparts a rigid conformation that can be advantageous for binding to biological targets. researchgate.netresearchgate.net Azetidine derivatives have been explored for a wide range of pharmacological activities. nih.govresearchgate.net

Pyrrole: A five-membered aromatic heterocycle, pyrrole is a fundamental component of many natural products, including heme and chlorophyll. numberanalytics.commdpi.com Its electron-rich nature makes it reactive towards electrophiles, and its derivatives are widely used in the synthesis of pharmaceuticals and functional materials. numberanalytics.comtandfonline.com The pyrrole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net

Imidazole: This five-membered aromatic ring contains two nitrogen atoms and is a key component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine. wikipedia.orgijrar.org The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base. jchemrev.com This property, along with its ability to coordinate with metal ions, contributes to its diverse roles in biological systems and its widespread use in the development of therapeutic agents. nih.govnih.gov

Structural Elucidation and Nomenclatural Aspects of this compound within Tricyclic Frameworks

This compound is a fused tricyclic heterocyclic system. nih.gov The nomenclature of such fused systems follows specific IUPAC rules. chim.luslideshare.net The name itself indicates the fusion of an azetidine ring with a pyrrolo[1,2-a]imidazole system. In this fusion, the pyrrole and imidazole rings share a nitrogen atom and two carbon atoms. The azetidine ring is then fused to the pyrrole-imidazole core.

The precise connectivity is denoted by the numbers and letters in the name. The "[1,2-c]" indicates the fusion of the azetidine ring to the 'c' face (the bond between atoms 3 and 4) of the pyrrolo[1,2-a]imidazole system. The "[1,2-a]" signifies the fusion of the pyrrole ring to the 'a' face (the bond between the nitrogen at position 1 and the carbon at position 5) of the imidazole ring. chim.ludspmuranchi.ac.in This creates a rigid, three-dimensional structure. The systematic IUPAC name for this compound is 2,7-diazatricyclo[5.3.0.02,5]deca-1(10),3,5,8-tetraene. nih.gov

Table 1: Structural and Nomenclatural Details of this compound

FeatureDescription
Molecular Formula C8H6N2
Systematic Name 2,7-diazatricyclo[5.3.0.02,5]deca-1(10),3,5,8-tetraene
Parent Heterocycles Azetidine, Pyrrole, Imidazole
Ring System Fused Tricyclic Heterocycle

Overview of Research Trajectories and Potential Academic Impact pertaining to this compound

Research into fused heterocyclic systems like this compound is driven by the quest for novel molecular architectures with unique properties and potential applications. The synthesis of such complex scaffolds presents a significant challenge and a testament to the advancements in synthetic organic chemistry. mdpi.comrsc.org While specific research on this compound is not extensively documented in readily available literature, the broader field of fused nitrogen heterocycles is a vibrant area of investigation. eurekaselect.comnih.gov

The academic impact of compounds like this compound lies in several key areas:

Development of Synthetic Methodologies: The construction of such a strained and complex tricyclic system would necessitate the development of novel and efficient synthetic routes. bohrium.comresearchgate.net

Exploration of Novel Chemical Space: The unique three-dimensional arrangement of atoms in this molecule could lead to unforeseen chemical reactivity and physical properties.

Foundation for Medicinal Chemistry Exploration: Given the established biological relevance of its constituent heterocycles, this compound and its derivatives could serve as scaffolds for the design of new therapeutic agents. Research on related fused pyrrolo-imidazole systems has shown promise in areas like antimicrobial and antifungal activity. nih.gov Furthermore, the fusion of additional rings to such systems has been shown to modulate properties like fluorescence, suggesting potential applications in bioimaging. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2 B593038 Azeto[1,2-c]pyrrolo[1,2-a]imidazole CAS No. 131238-20-5

Properties

CAS No.

131238-20-5

Molecular Formula

C8H6N2

Molecular Weight

130.15

InChI

InChI=1S/C8H6N2/c1-2-8-9(4-1)6-7-3-5-10(7)8/h1-6H

InChI Key

NSWSJCQDDNIZGX-UHFFFAOYSA-N

SMILES

C1=CN2C=C3C=CN3C2=C1

Synonyms

Azeto[1,2-c]pyrrolo[1,2-a]imidazole (9CI)

Origin of Product

United States

Synthetic Methodologies for Azeto 1,2 C Pyrrolo 1,2 a Imidazole and Its Derivatives

Retrosynthetic Analysis of the Azeto[1,2-c]pyrrolo[1,2-a]imidazole Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the this compound skeleton, several disconnections can be envisioned.

A primary strategy involves a late-stage formation of the strained azetidine (B1206935) ring. This leads to two key retrosynthetic pathways:

Pathway A: [2+2] Cycloaddition Disconnection: The most direct disconnection of the azetidine ring is via a formal [2+2] cycloaddition. This simplifies the target molecule to a functionalized 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole precursor. This precursor would need to contain appropriate functionalities (e.g., an alkene and an imine moiety) to facilitate an intramolecular cycloaddition, or it could serve as the substrate for an intermolecular reaction.

Pathway B: C-N Bond Disconnection: An alternative disconnection across one of the C-N bonds of the azetidine ring suggests an intramolecular nucleophilic substitution. This approach would require a pyrrolo[1,2-a]imidazole intermediate bearing both a nucleophilic nitrogen and a leaving group separated by a suitable two-carbon tether.

A different approach would be to construct the pyrrolo[1,2-a]imidazole system onto a pre-existing azetidine core.

Pathway C: [3+2] Cycloaddition Disconnection: Disconnecting the pyrrole (B145914) or imidazole (B134444) ring via a [3+2] cycloaddition strategy is also viable. For instance, disconnecting the pyrrole ring would lead to an azeto-imidazole dipolarophile and a three-carbon synthon, such as an azomethine ylide.

These analyses suggest that the synthesis would likely rely on a foundational pyrrolo[1,2-a]imidazole scaffold, upon which the azetidine ring is constructed.

Exploration of Cycloaddition Strategies for Fused Ring Construction

Cycloaddition reactions are powerful tools for the convergent assembly of cyclic structures, offering high atom economy and stereochemical control.

The construction of the four-membered azetidine ring is arguably the most challenging step in the synthesis. [2+2] cycloadditions represent a direct method for this transformation.

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is an efficient route to azetidines. rsc.org The reaction can be performed intermolecularly or intramolecularly. rsc.orgnih.gov Recent advancements utilize visible-light photocatalysis, which offers milder reaction conditions and avoids the high-energy UV radiation that can cause substrate decomposition. nih.govdigitellinc.comchemrxiv.org An iridium-based photocatalyst can activate an alkene or an oxime (as an imine equivalent) via triplet energy transfer, facilitating the cycloaddition. nih.govrsc.org For the synthesis of the target molecule, an intramolecular Aza Paternò–Büchi reaction on a pyrrolo[1,2-a]imidazole substrate bearing tethered alkene and imine functionalities would be a promising approach.

Staudinger Synthesis (Ketene-Imine Cycloaddition): The Staudinger reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one), which can be subsequently reduced to the corresponding azetidine. The reaction proceeds through a zwitterionic intermediate, and its stereoselectivity is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org This method is highly versatile and can be performed as a one-pot, three-component reaction where the imine and ketene are generated in situ. rsc.orgresearchgate.net Diastereoselectivity can be controlled, making it a valuable tool for constructing complex, stereochemically rich molecules. nih.govmdpi.com

Reaction TypeKey ReactantsConditionsCatalyst/SensitizerProduct TypeRef.
Aza Paternò–BüchiImine + AlkeneUV or Visible LightAcetone, Iridium photocatalystFunctionalized Azetidine rsc.orgnih.gov
Staudinger SynthesisKetene + ImineThermalNone (or nucleophilic catalyst)β-Lactam (Azetidin-2-one) organic-chemistry.orgnih.gov

[3+2] cycloadditions are a cornerstone for the synthesis of five-membered heterocycles.

Pyrrole/Pyrrolidine (B122466) Ring Formation: The reaction of azomethine ylides with dipolarophiles is a highly effective method for constructing the pyrrolidine ring with excellent regio- and stereocontrol. nih.govmsu.edu Azomethine ylides, which are nitrogen-based three-atom components, can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or via the reductive cleavage of tertiary amides. nih.govacs.org The subsequent cycloaddition can create up to four new stereogenic centers. nih.gov This strategy could be employed to construct the pyrrolidine portion of the core onto an azeto-imidazole intermediate.

Imidazole Ring Formation: The van Leusen imidazole synthesis is a classic example of a [3+2] cycloaddition. It involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldimine under basic conditions. organic-chemistry.org This reaction can be performed as a three-component reaction (aldehyde, amine, and TosMIC), where the aldimine is formed in situ. nih.gov This method is robust and has been used to prepare a wide variety of substituted and fused imidazoles. nih.govorganic-chemistry.orgnih.gov

Ring FormedKey ReagentsReaction NameTypical ConditionsRef.
PyrrolidineAzomethine Ylide + Alkene1,3-Dipolar CycloadditionThermal or Catalytic (e.g., Ag2CO3) nih.govacs.org
ImidazoleAldimine + TosMICVan Leusen SynthesisBase (e.g., K2CO3), DMF organic-chemistry.org

Intramolecular cyclization is a powerful strategy for forming fused ring systems from linear precursors. The synthesis of the pyrrolo[1,2-a]imidazole core itself often relies on such reactions. For instance, N-alkenyl-substituted imidazoles can undergo enantioselective intramolecular cyclization catalyzed by a Ni-Al bimetallic system to yield pyrrolo[1,2-a]imidazoles. nih.gov Similarly, intramolecular cyclization of specific ketones can be induced by reagents like (Boc)₂O to form the pyrrolo[1,2-a]imidazole scaffold. nih.gov To form the complete tricyclic azeto-fused system, one could envision a precursor containing a pyrrolidine ring fused to an azetidine, which then undergoes a final cyclization to form the imidazole ring.

Multi-Component Reaction Approaches to this compound

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single pot to form a complex product.

Several MCRs are known for the synthesis of substituted and fused imidazoles. semanticscholar.orgacs.org

Van Leusen Three-Component Reaction: As mentioned, the reaction between an aldehyde, a primary amine, and TosMIC is a powerful MCR for imidazole synthesis. organic-chemistry.org To construct the target molecule, an azetidine-containing aldehyde or amine could be used as one of the starting components.

Groebke-Blackburn-Bienaymé Reaction (GBBR): This MCR combines an aldehyde, an isocyanide, and an amidine to produce fused 3-aminoimidazoles. researchgate.net The reaction can be promoted by various catalysts and is amenable to microwave-assisted synthesis, allowing for the rapid generation of diverse heterocyclic structures. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is crucial for achieving high efficiency, selectivity, and mild reaction conditions in modern organic synthesis. Various catalytic systems would be indispensable for the construction of the this compound core.

Photocatalysis: Visible-light-mediated photocatalysis, particularly with iridium complexes, is key for modern Aza Paternò–Büchi reactions, enabling the [2+2] cycloaddition under mild conditions. nih.govrsc.org

Copper Catalysis: Copper catalysts are inexpensive and versatile for the synthesis of N-heterocycles. researcher.lifeslideshare.net They are effective in various C-N bond-forming reactions and multicomponent reactions that could be adapted for the synthesis of fused imidazole systems. acs.orgnih.govrsc.org

Rhodium Catalysis: Rhodium(II) catalysts are highly effective in promoting annulation reactions via the decomposition of diazo compounds or triazoles to generate carbenoid intermediates. nih.gov This approach is powerful for synthesizing fused pyrrole and indole (B1671886) systems and could be applied to form the pyrrole ring of the target structure. nih.govnih.govfigshare.com

Acid/Base Catalysis: Many MCRs for imidazole synthesis are catalyzed by Brønsted or Lewis acids. rsc.orgacs.org For example, HBF₄–SiO₂ has been identified as a highly effective and recyclable catalyst for both three- and four-component imidazole syntheses. rsc.org

Catalytic SystemReaction TypeRole of CatalystExample CatalystRef.
Iridium Photocatalysis[2+2] CycloadditionTriplet Energy Transferfac-[Ir(ppy)₃] nih.govrsc.org
Copper CatalysisC-N Coupling / MCRPromotes C-N bond formationCuI, Cu(OTf)₂ acs.orgrsc.org
Rhodium CatalysisAnnulation / C-H FunctionalizationGenerates Rh-carbenoid intermediatesRh₂(OAc)₄, Rh₂(OOct)₄ nih.govnih.gov
Lewis/Brønsted AcidImidazole Synthesis (MCR)Activates carbonyls/iminesHBF₄–SiO₂, Zn(BF₄)₂, Benzoic Acid rsc.orgacs.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful tools for the efficient construction of complex heterocyclic systems like pyrrolo[1,2-a]imidazoles. These methods often proceed with high atom economy and functional group tolerance.

Palladium-catalyzed reactions are prominent in this area. A notable example is a cascade reaction involving an imidazolyl-1,6-diene. This process is initiated by a Heck-type carbopalladation, which is then followed by a C-H activation of the imidazole ring, leading to the formation of a spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole] derivative nih.gov. This demonstrates the utility of palladium in orchestrating complex cyclization sequences.

Nickel-catalyzed reactions have also been effectively employed, particularly for enantioselective syntheses. An enantioselective intramolecular cyclization of N-alkenyl-substituted imidazoles has been developed using a Ni-Al bimetallic system. The stereocontrol of this reaction is critically dependent on the use of a chiral phosphorus-containing ligand (SPO), resulting in the formation of pyrrolo[1,2-a]imidazoles with a stereocenter at the β-position nih.gov.

Iron catalysis provides another avenue for the synthesis of hydrogenated pyrrolo[1,2-a]imidazolones. An intramolecular amination of a C-H bond in a pyrrolidine precursor can be achieved using a simple catalytic system of FeCl₂ with a β-diketiminate ligand. The efficiency of this cyclization was significantly improved by using an Fe(II)-1,2-bis(diphenylphosphino)benzene catalyst, which increased the product yield to 92% nih.gov.

Catalyst SystemReaction TypeSubstrateProductKey Features
PalladiumHeck-type carbopalladation / C-H activationImidazolyl-1,6-diene1H-spiro[pyridine-3,6'-pyrrolo[1,2-a]imidazole]Cascade reaction
Ni-Al bimetallic / SPO ligandEnantioselective intramolecular cyclizationN-alkenyl-substituted imidazoleβ-stereocenter pyrrolo[1,2-a]imidazoleHigh enantioselectivity
FeCl₂ / β-diketiminate ligandIntramolecular C-H aminationα-azidoacylpyrrolidine3-oxohexahydro-1H-pyrrolo[1,2-a]imidazoleSimple catalytic system
[Fe(dppbz)]Cl₂Intramolecular C-H aminationα-azidoacylpyrrolidine3-oxohexahydro-1H-pyrrolo[1,2-a]imidazoleImproved yield (92%)

Organocatalytic Methods for Enhanced Selectivity

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of often toxic and expensive metals. In the context of pyrrolo[1,2-a]imidazole chemistry, organocatalysts have been utilized both to synthesize the heterocyclic scaffold and as the scaffold itself in other reactions.

Chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have been successfully employed as organocatalysts in asymmetric transformations, such as the Steglich rearrangement nih.gov. This highlights the potential of this heterocyclic system to induce chirality in other molecules.

In terms of synthesizing the core, an intramolecular hydroacylation of N-allylimidazole-2-carboxaldehydes can be catalyzed by an N-heterocyclic carbene (NHC) to produce 5,6-dihydro-7H-pyrrolo[1,2-а]imidazol-7-ones rsc.org. This demonstrates the use of NHCs in promoting intramolecular cyclizations to form the pyrrolo[1,2-a]imidazole ring system.

Biocatalytic Strategies for Enantioselective Synthesis

The application of biocatalytic methods for the enantioselective synthesis of pyrrolo[1,2-a]imidazole and its derivatives is a developing area of research. While extensive literature on this specific topic is not yet available, the principles of biocatalysis, utilizing enzymes to perform highly selective chemical transformations, hold significant promise for the future development of chiral pyrrolo[1,2-a]imidazole-based compounds. The advantages of biocatalysis include mild reaction conditions, high enantioselectivity, and a reduced environmental impact compared to traditional chemical methods. Future research may focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of these heterocycles, such as asymmetric cyclization or the resolution of racemic mixtures.

Development of Regioselective and Stereoselective Synthetic Pathways

Control over regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules for pharmaceutical applications. Several methods have been developed to achieve this for the pyrrolo[1,2-a]imidazole scaffold.

A concise and efficient catalyst-free method for the regioselective synthesis of pyrrolo[1,2-a]imidazoles has been developed through the reaction of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or methyl acetylacrylate (B8273135) derivatives researchgate.netrsc.org. This approach involves regioselective aza-ene additions and subsequent regioselective cyclic-condensation reactions, offering good yields and a simple work-up procedure researchgate.netrsc.org.

Stereoselectivity has been achieved in the synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones. This two-step method involves a diastereoselective or enantioselective lithiation of the parent pyrrolo[1,2-c]imidazol-3-one, followed by a POCl₃-induced formation of a 3-chloro-pyrroloimidazol(in)ium salt. These chiral salts can then be used as precursors for N-heterocyclic carbene ligands in metal catalysis.

MethodSelectivityKey TransformationReactants
Catalyst-free condensationRegioselectiveAza-ene addition and cyclic-condensationHeterocyclic ketene aminals and acrylate (B77674) derivatives
Lithiation and salt formationStereoselectiveDiastereoselective or enantioselective lithiationPyrrolo[1,2-c]imidazol-3-one and organolithium reagent

Green Chemistry Principles in the Synthesis of Pyrrolo[1,2-a]imidazole

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of pyrrolo[1,2-a]imidazoles, these principles have been applied through the development of multicomponent reactions in aqueous media.

A one-pot, three-component reaction has been reported for the eco-friendly production of pyrroloimidazole derivatives rsc.orgnih.gov. This reaction utilizes ninhydrins, diamines, and electron-deficient acetylenic compounds in water at ambient temperature, resulting in significant yields rsc.org. The use of water as a solvent and the multicomponent nature of the reaction, which increases atom economy, are key green aspects of this methodology nih.gov. This approach offers several advantages, including the straightforward generation of products and the avoidance of hazardous organic solvents rsc.orgnih.gov.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of benzo-fused pyrrolo[1,2-a]imidazoles, a model reaction was used to investigate the optimization of various parameters, including the solvent and temperature. It was found that conducting the reaction in ethanol (B145695) under reflux conditions significantly improved the reaction yield compared to performing it at room temperature researchgate.net. Extending the reaction time beyond a certain point did not lead to further improvements in yield, indicating the importance of identifying the optimal reaction duration researchgate.net.

For the scalable synthesis of related heterocyclic compounds like 1,4-dihydropyrrolo[3,2-b]pyrroles, a thorough investigation led to an optimized protocol that allowed for the synthesis of over 10 grams of the product per run without a decrease in yield or purity acs.org. This was achieved by identifying the most efficient catalyst (iron salts) and optimizing the solvent system and temperature acs.org. These examples highlight the key considerations for the scalable synthesis of complex heterocycles, which include catalyst selection, solvent choice, temperature control, and reaction time. While specific scalable syntheses for the parent this compound are not documented, these principles of process optimization would be directly applicable.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of Azeto[1,2-c]pyrrolo[1,2-a]imidazole in solution. While one-dimensional ¹H and ¹³C NMR provide initial insights, multi-dimensional techniques are indispensable for unambiguous assignment of all proton and carbon signals within this complex scaffold.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is leveraged to map out the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). For this compound, COSY spectra would be crucial for identifying adjacent protons within the pyrrole (B145914) and azetidine (B1206935) rings, tracing the spin-spin coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). HMBC is vital for establishing the connectivity between different ring systems and identifying quaternary carbons that are not observable in HMQC/HSQC spectra. For instance, correlations between protons on the pyrrole ring and carbons in the imidazole (B134444) or azetidine rings would confirm the fused structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, irrespective of their covalent bonding. This is particularly important for determining the stereochemistry and conformational preferences of the molecule. NOESY cross-peaks between protons on the azetidine ring and those on the pyrrolo-imidazole moiety would offer insights into the geometry of the ring fusion.

Solid-State NMR for Structural Dynamics

Solid-state NMR (ssNMR) provides invaluable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could reveal details about polymorphism, molecular packing, and the dynamics of the fused ring system in a crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) Fragmentation Studies for Elucidating Connectivity and Isomeric Distinctions

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to induce fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. The fragmentation pathways would likely involve characteristic losses of small molecules or radicals from the fused ring system, helping to confirm the connectivity of the azetidine, pyrrole, and imidazole rings. The study of these fragmentation patterns is also crucial for distinguishing between different isomers.

X-ray Crystallography for Precise Geometrical Parameters and Conformational Preferences (beyond basic identification)

Single-crystal X-ray diffraction offers the most definitive and precise three-dimensional structural information for a crystalline compound. For this compound, a successful crystallographic analysis would provide a wealth of data on its molecular geometry and intermolecular interactions in the solid state.

Bond Lengths, Bond Angles, and Dihedral Angles within the Fused System

X-ray crystallography would yield precise measurements of all bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the strain and electronic distribution within the fused ring system. The planarity of the pyrrolo-imidazole core and the puckering of the azetidine ring would be accurately determined.

ParameterExpected Value Range
C-C Bond Length (Aromatic)1.36 - 1.42 Å
C=N Bond Length (Imidazole)1.30 - 1.38 Å
C-N Bond Length (Pyrrole/Imidazole)1.35 - 1.45 Å
C-C Bond Length (Azetidine)1.52 - 1.56 Å
C-N Bond Length (Azetidine)1.45 - 1.49 Å
C-C-C Bond Angle (Aromatic)106 - 110° (in 5-membered rings)
C-N-C Bond Angle (Aromatic)105 - 110° (in 5-membered rings)
C-C-C Bond Angle (Azetidine)~88 - 92°
C-N-C Bond Angle (Azetidine)~90 - 94°

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present), π-π stacking between the aromatic rings, and van der Waals forces. These interactions govern the macroscopic properties of the solid material.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

No experimental or computational Infrared (IR) or Raman spectroscopic data for this compound has been reported in the searched scientific literature. Analysis of functional groups and the significant ring strain expected from the fused azetidine ring would typically be elucidated through these techniques. For instance, the C-N and C-C stretching vibrations within the azetidine ring would be expected at characteristic frequencies, likely shifted due to strain. Similarly, the vibrational modes of the pyrrolo-imidazole portion would be influenced by the fusion of the strained four-membered ring. Without any data, a discussion of these aspects remains purely speculative.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if applicable)

The potential for chirality in derivatives of this compound exists, for example, through substitution on the azetidine ring. In such cases, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the absolute configuration of enantiomers. However, as no chiral derivatives of this compound have been synthesized or characterized, there is no available CD or ORD data to analyze.

Reactivity Profiles and Mechanistic Investigations of Azeto 1,2 C Pyrrolo 1,2 a Imidazole

Electrophilic and Nucleophilic Substitution Reactions on the Fused Aromatic/Heteroaromatic Rings

The fused pyrrolo[1,2-a]imidazole core of the molecule is expected to be the primary site for electrophilic and nucleophilic substitution reactions. The electron-rich nature of the pyrrole (B145914) and imidazole (B134444) rings facilitates electrophilic attack, while nucleophilic substitution is generally less favorable unless the ring is activated by electron-withelectron-withdrawing groups.

Electrophilic Aromatic Substitution:

In comparison to benzene, pyrrole is significantly more reactive towards electrophilic substitution due to the ability of the nitrogen atom to stabilize the positive charge in the intermediate. Imidazole also exhibits enhanced reactivity compared to other five-membered heterocycles like pyrazole (B372694) globalresearchonline.netquora.com. The fusion of these two rings in the pyrrolo[1,2-a]imidazole system results in a highly activated aromatic core.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the pyrrolo[1,2-a]imidazole ring system is generally considered difficult due to the electron-rich nature of the heterocycles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack or the presence of a good leaving group globalresearchonline.net. In the absence of such activating groups on the Azeto[1,2-c]pyrrolo[1,2-a]imidazole scaffold, nucleophilic substitution on the fused aromatic rings is expected to be challenging. However, intramolecular nucleophilic substitution has been observed in related pyrrolo[2,1-b]oxazole systems, proceeding via an SNAr mechanism rsc.org.

Reaction TypePredicted Reactivity on Pyrrolo[1,2-a]imidazole MoietyKey Influencing Factors
Electrophilic SubstitutionHighly favored, likely at an unsubstituted position on the pyrrole ring.Electron-rich nature of the fused rings; stability of the cationic intermediate.
Nucleophilic SubstitutionGenerally disfavored unless activated.Requires strong electron-withdrawing substituents or a good leaving group.

Ring-Opening and Ring-Expansion Reactions of the Azetidine (B1206935) Moiety

The azetidine ring in the this compound scaffold is characterized by significant ring strain, making it the most reactive part of the molecule towards ring-opening and ring-expansion reactions rsc.orgrsc.org. These reactions provide a pathway to relieve the inherent strain of the four-membered ring, leading to the formation of more stable, larger heterocyclic systems.

Ring-Opening Reactions:

The azetidine ring is susceptible to nucleophilic attack, leading to ring cleavage. This reactivity is well-documented for various azetidine derivatives rsc.org. In the context of the fused tricyclic system, the polarization of the C-N bonds in the azetidine ring, coupled with the ring strain, facilitates attack by nucleophiles. The regioselectivity of the ring opening would depend on the substitution pattern on the azetidine ring and the nature of the attacking nucleophile. Acid-mediated ring-opening is also a plausible pathway, where protonation of the azetidine nitrogen would activate the ring towards nucleophilic attack nih.govacs.org.

Ring-Expansion Reactions:

Azetidines can undergo ring-expansion reactions to form more stable five-membered rings, such as pyrrolidines, or larger rings like piperidines and azepanes researchgate.net. These transformations often proceed through the formation of a bicyclic azetidinium ion intermediate, which is then opened by a nucleophile researchgate.net. For this compound, a rearrangement involving the cleavage of one of the C-N bonds of the azetidine ring and subsequent bond formation could lead to a more stable, expanded heterocyclic system. The specific outcome of such a rearrangement would be influenced by the reaction conditions and the substitution pattern of the molecule.

Reaction TypeDescriptionDriving Force
Ring-OpeningCleavage of a C-N bond in the azetidine ring by a nucleophile or under acidic conditions.Relief of ring strain.
Ring-ExpansionRearrangement to form a larger, more stable heterocyclic ring (e.g., pyrrolidine (B122466) derivative).Relief of ring strain and formation of a thermodynamically more stable product.

Pericyclic Reactions and Rearrangements Involving the Fused Imidazole-Pyrrole System

The fused pyrrolo[1,2-a]imidazole system can potentially participate in pericyclic reactions, such as cycloadditions and sigmatropic rearrangements, although these are less common than substitution reactions for aromatic heterocycles.

Cycloaddition Reactions:

While the aromaticity of the pyrrolo[1,2-a]imidazole core would generally disfavor cycloaddition reactions that disrupt the aromatic system, [3+2] cycloaddition reactions are known to be a key method for the synthesis of the pyrrolo[1,2-a]imidazole scaffold itself nih.govmdpi.com. It is conceivable that under specific conditions, the fused system could act as a dipole in cycloaddition reactions. For instance, azomethine ylides derived from related quinolinium salts undergo [3+2] dipolar cycloaddition with electron-poor alkenes to form pyrrolidine rings beilstein-journals.org.

Rearrangements:

Rearrangements within the pyrrolo[1,2-a]imidazole framework could occur under thermal or photochemical conditions. While specific examples for this exact system are scarce, rearrangements in related imidazole-containing heterocycles are known. For instance, the Steglich rearrangement has been asymmetrically catalyzed by chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles nih.gov.

Photochemical and Thermal Reactivity of the this compound Scaffold

The photochemical and thermal reactivity of this compound is expected to involve transformations of both the azetidine and the pyrrolo[1,2-a]imidazole moieties.

Photochemical Reactivity:

Photochemical reactions of azetidines can involve ring-opening or cycloaddition reactions. For instance, intramolecular [2+2] photocyclization of a 1-(1H-imidazol-1-yl)-2-phenylprop-2-en-1-one has been used to synthesize a pyrroloimidazolone derivative nih.gov. It is plausible that the this compound scaffold could undergo similar intramolecular photocyclization or photorearrangement reactions upon irradiation.

Thermal Reactivity:

Thermally induced reactions could lead to rearrangements or fragmentation of the molecule. The strained azetidine ring is likely to be the most thermally labile part of the scaffold. Ring expansion or fragmentation pathways may be accessible at elevated temperatures.

Oxidative and Reductive Transformations

The this compound scaffold contains multiple sites susceptible to both oxidation and reduction.

Oxidative Transformations:

The pyrrole and imidazole rings are susceptible to oxidation. Studies on the reaction of pyrrole and imidazole with ozone have shown that these reactions are fast and lead to ring-opened products researchgate.netrsc.orgsemanticscholar.orgaau.dkepfl.chsemanticscholar.org. For instance, the ozonolysis of imidazole yields cyanate, formamide, and formate, while pyrrole oxidation can produce maleimide (B117702) among other products researchgate.netrsc.orgsemanticscholar.org. It is expected that strong oxidizing agents would similarly lead to the degradation of the pyrrolo[1,2-a]imidazole core of the target molecule. Milder oxidation might lead to the formation of N-oxides or hydroxylation of the aromatic rings. The antioxidative properties of some pyrrole and imidazole derivatives have also been noted acs.org.

Reductive Transformations:

Catalytic hydrogenation can be used to reduce the pyrrolo[1,2-a]imidazole system. For example, 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be dehalogenated by hydrogenation over Raney nickel researchgate.net. It is also possible to partially reduce the imidazole ring of pyrrolo[1,2-a]imidazolium salts using sodium borohydride (B1222165) to afford tetrahydropyrrolo[1,2-a]imidazoles nih.gov. The azetidine ring is generally stable to typical catalytic hydrogenation conditions used for aromatic systems.

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. However, kinetic data for the reactions of the parent pyrrole and imidazole heterocycles with ozone have been determined. The apparent second-order rate constants (kapp) for the reaction with ozone are significantly high, indicating a rapid reaction researchgate.netrsc.orgsemanticscholar.orgaau.dkepfl.chsemanticscholar.org.

CompoundReaction with Ozone (kapp at pH 7)
Pyrrole(1.4 ± 1.1) × 106 M-1s-1rsc.orgepfl.ch
Imidazole(2.3 ± 0.1) × 105 M-1s-1rsc.orgepfl.ch

Thermodynamic considerations for the reactivity of the azetidine moiety are dominated by the high ring strain energy, which provides a strong driving force for ring-opening and ring-expansion reactions that lead to more stable products rsc.org.

Radical Reactions of the Fused Tricyclic System

Radical reactions on the this compound scaffold could provide a pathway for functionalization. While specific studies on this system are lacking, radical reactions on the related imidazo[1,2-a]pyridine (B132010) scaffold have been extensively reviewed rsc.org. These reactions, often initiated by transition metal catalysis, metal-free oxidation, or photocatalysis, allow for the introduction of various functional groups onto the heterocyclic core rsc.org.

A [2+2+1] cycloaddition reaction under radical initiation conditions has been attempted for the synthesis of a tetrahydropyrrolo[1,2-a]imidazol-5-one, although it resulted in a very low yield nih.gov. This suggests that radical-mediated cyclizations could be a potential, albeit challenging, route for transformations involving the pyrrolo[1,2-a]imidazole system.

Computational and Theoretical Investigations of Azeto 1,2 C Pyrrolo 1,2 a Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and a host of other electronic properties of Azeto[1,2-c]pyrrolo[1,2-a]imidazole.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability, whereas a small gap indicates a more reactive species.

For this compound, a DFT calculation would first optimize the molecular geometry to find its most stable arrangement. Following this, the energies of the molecular orbitals would be computed. The analysis would reveal the spatial distribution of the HOMO and LUMO across the fused ring system, identifying potential sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Molecular Orbital Energies

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO, a key indicator of chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. For this compound, NBO analysis would quantify the charge on each atom, helping to identify electron-rich and electron-deficient regions.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atomic basins and the paths of maximum electron density between them, known as bond paths. The properties at the bond critical points (BCPs) along these paths, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bonds (e.g., covalent vs. ionic or electrostatic interactions).

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The fused ring structure of this compound may allow for different conformations, particularly if substituents are present. A conformational analysis would explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This typically begins with a broader search using computationally less expensive methods like molecular mechanics, followed by geometry optimization of the identified low-energy conformers using more accurate quantum chemistry methods like DFT. The results provide a detailed energy landscape, revealing the relative populations of different conformers at a given temperature.

Aromaticity and Antiaromaticity Assessment of the Fused Heterocyclic Rings

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic and heterocyclic systems. Various computational methods are used to quantify aromaticity. For the pyrrole (B145914) and imidazole (B134444) rings within the this compound framework, metrics such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) would be calculated. NICS values, which are computed at the center of the rings, are typically negative for aromatic rings and positive for antiaromatic rings. The HOMA index, based on bond lengths, provides a value close to 1 for highly aromatic systems. These analyses would determine the degree of aromatic character in each of the heterocyclic rings and how it is influenced by the fusion with the four-membered azeto ring.

Illustrative Data Table: Aromaticity Indices

Ring SystemNICS(0) (ppm)HOMA IndexAromatic Character
Pyrrole Ring-9.80.85Aromatic
Imidazole Ring-11.20.91Aromatic

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a potential reaction involving this compound, such as an electrophilic substitution or a cycloaddition, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed, and the activation energy can be determined. This information is invaluable for understanding the feasibility and kinetics of a proposed reaction.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, its various spectra can be simulated.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. These predicted spectra are invaluable for structure elucidation and can be compared directly with experimental data.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using time-dependent DFT (TD-DFT). This allows for the prediction of the absorption maxima (λmax) and can help in understanding the electronic structure of the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, which correspond to the absorption bands in an IR spectrum. This predicted spectrum can aid in the identification of functional groups and can be compared with experimental IR data to confirm the structure.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ValueExperimental Value
1H NMR (ppm)7.2, 6.5, 4.1(Not Available)
13C NMR (ppm)135, 121, 110, 55(Not Available)
UV-Vis λmax (nm)275(Not Available)
IR (cm-1)3100 (C-H), 1600 (C=N)(Not Available)

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Currently, there is a notable absence of published research specifically detailing molecular dynamics (MD) simulations performed on the chemical compound this compound. While computational studies, including Density Functional Theory (DFT) and molecular docking, have been conducted on related heterocyclic systems such as pyrrolo[1,2-c]imidazole and imidazo[1,2-a]pyrimidine (B1208166) derivatives, specific investigations into the dynamic behavior and solvent interactions of the this compound scaffold through MD simulations are not available in the public domain. researchgate.netnih.gov

Molecular dynamics simulations are a powerful computational method used to understand the time-dependent behavior of molecules, including conformational changes, flexibility, and interactions with their surrounding environment, such as solvents. Such studies would provide valuable insights into the structural stability, solvent effects, and potential binding mechanisms of this compound.

Although general principles of MD simulations can be applied to any molecule, the generation of scientifically accurate and detailed findings requires specific studies to be performed on the compound of interest. Without such dedicated research, any discussion on the dynamic behavior and solvent interactions of this compound would be purely speculative and fall outside the scope of evidence-based scientific reporting.

Future computational chemistry research may address this gap, and at such a time, a detailed analysis of the molecular dynamics of this compound could be provided.

Emerging Applications and Future Research Directions

Potential Applications of Azeto[1,2-c]pyrrolo[1,2-a]imidazole in Material Science

Nitrogen-containing heterocycles are integral to the development of advanced materials due to their diverse structural and electronic properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The unique fusion of an azetidine (B1206935), pyrrole (B145914), and imidazole (B134444) ring in the this compound scaffold offers intriguing possibilities for material science.

Derivatives of the core pyrrolo[1,2-a]imidazole structure have shown promising optoelectronic properties, particularly as blue-emitting luminophores. mdpi.com Research on related benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has revealed that these compounds can exhibit deep blue emission, especially in aggregated and solid states. nih.govnih.govrsc.orgelsevierpure.com This makes them valuable for applications such as organic light-emitting diodes (OLEDs).

Some synthesized benzo[g]pyrroloimidazoindoles, which share structural similarities, are considered potential candidates for thermally activated delayed fluorescence (TADF) emitters in OLEDs. mdpi.comnih.gov The fusion of additional aromatic rings to the core structure has been shown to significantly enhance blue fluorescence intensity. nih.govnih.gov

Table 1: Photophysical Properties of Related Compounds

Compound Family Emission Type Potential Application
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazines Deep blue fluorescence OLEDs, Bioimaging

Nitrogen-containing heterocycles are utilized in polymer chemistry to create functional materials with specific properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The ability of the imidazole and pyrrole moieties to participate in hydrogen bonding and act as ligands for metals makes them suitable for incorporation into multifunctional polymers. openmedicinalchemistryjournal.com While specific research on the polymerization of this compound is not yet widespread, the fundamental properties of its constituent rings suggest potential in this area.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms within the this compound structure can act as coordination sites for metal ions, making it a potential ligand in coordination chemistry. Benzimidazole (B57391) derivatives are known to form stable complexes with transition metals, which can exhibit enhanced catalytic activity in various organic transformations and polymerization reactions. researchgate.net

Efficient catalytic systems have been developed for synthesizing related quinoline-fused azeto[1,2-a]benzimidazole (B13798211) derivatives using palladium catalysts. researchgate.netbohrium.com These reactions often involve the formation of multiple new carbon-nitrogen bonds in a one-pot process, highlighting the utility of this heterocyclic system in facilitating complex chemical transformations. nih.gov The development of catalyst-free synthesis methods for related imidazole-pyrrolo[1,2-a]pyrazine hybrids further underscores the reactivity and potential of this structural motif in catalysis. elsevierpure.com

Integration into Hybrid Molecular Architectures

There is significant interest in creating hybrid molecular architectures that combine the this compound scaffold with other molecular entities to generate novel functionalities. A modular approach has been successfully used to synthesize various polycyclic N-fused heteroaromatics, such as benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. nih.govnih.govrsc.orgelsevierpure.com

Furthermore, a one-pot protocol has been developed to create quinoline-fused azeto[1,2-a]benzimidazole analogs through a palladium-catalyzed intramolecular cyclization. researchgate.netbohrium.comresearchgate.net These hybrid structures are being explored for a range of applications, from materials science to medicinal chemistry. For instance, certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been investigated for their potential to ameliorate amyloid aggregates in the context of Alzheimer's disease research. nih.gov

Challenges and Opportunities in the Synthesis and Application

A primary challenge in this field is the development of efficient and regioselective synthetic methods. rsc.org While catalyst-free approaches have been developed for some related structures, elsevierpure.com many syntheses rely on transition metal catalysts, such as palladium or gold/silver. researchgate.netbohrium.comnih.gov Optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. researchgate.netbohrium.com Solubility of reactants and products can also present a challenge in certain synthetic routes. mdpi.com

Despite these challenges, there are significant opportunities. The development of novel synthetic strategies, such as [3+2] annulation reactions, opens up access to new derivatives with unique functionalities. mdpi.comnih.gov The ability to create complex polycyclic systems in a single step offers a pathway to rapidly build molecular diversity. nih.gov

Prospective Avenues for Future Research on Novel Transformations and Functionalizations

Future research will likely focus on exploring novel transformations and functionalizations of the this compound core. This includes the regioselective introduction of various substituents to tune the electronic and steric properties of the molecule. rsc.org Investigating different cycloaddition reactions and catalyst systems will continue to be a fruitful area of research for creating new heterocyclic frameworks. mdpi.commdpi.com

Further exploration of their photophysical properties could lead to the development of new sensors, probes, and advanced materials for optoelectronic devices. mdpi.com The complexing properties of these molecules also suggest that the synthesis and characterization of their organometallic complexes could lead to new catalysts with unique reactivity. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine
Cyclohepta researchgate.netmdpi.compyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles
Benzo[g]pyrroloimidazoindoles
Quinoline-fused azeto[1,2-a]benzimidazole
Imidazole-pyrrolo[1,2-a]pyrazine
2-hetaryl thiazoles
Benzo[d]azeto[1,2-a]benzimidazole

Conclusion

Summary of Key Achievements and Insights in Azeto[1,2-c]pyrrolo[1,2-a]imidazole Research

The primary achievement in the field of azeto-fused imidazole (B134444) heterocycles has been the development of viable synthetic routes to these complex and strained polycyclic systems. Research into analogous structures, such as quinoline-fused benzo[d]azeto[1,2-a]benzimidazoles, has demonstrated a successful and efficient strategy for constructing the core four-membered azeto ring fused to a benzimidazole (B57391) backbone. bohrium.com

The most significant breakthrough is the establishment of a one-pot, two-step protocol involving an intramolecular palladium-catalyzed C-N coupling reaction. bohrium.comresearchgate.net This method has proven effective for creating the challenging four-membered ring system fused between quinoline (B57606) and benzimidazole cores. researchgate.net The synthetic process involves the condensation of o-phenylenediamine (B120857) with substituted 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives, followed by the critical Pd-catalyzed intramolecular cyclization. bohrium.comresearchgate.net

Extensive optimization of this reaction has been a key insight, identifying an effective catalytic system. bohrium.com Studies have shown that using a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a bulky electron-rich phosphine (B1218219) ligand such as Xphos, and a carbonate base like cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) provides moderate to good yields of the desired azeto-fused products. bohrium.comresearchgate.nettandfonline.comresearcher.life This work established a plausible mechanistic pathway and demonstrated the protocol's good reaction efficiency and reasonably wide substrate scope under mild conditions, marking a crucial step forward. bohrium.com This synthetic achievement is a cornerstone, providing an attractive and validated route for accessing other novel heterocycles, including the target this compound. bohrium.com

Table 1: Key Synthetic Achievements in Azeto-Fused Imidazole Analogues
AchievementKey Finding / MethodSignificanceReference
Development of a Novel Synthetic RouteA one-pot, two-step synthesis for quinoline-fused azeto[1,2-a]benzimidazoles was established.Provides the first efficient pathway to a previously inaccessible class of complex N-heterocycles. bohrium.comresearchgate.net
Core Reaction MethodologyIntramolecular Palladium-catalyzed C-N cross-coupling reaction.Successfully forms the strained four-membered azeto ring, which is a significant synthetic challenge. bohrium.comresearchgate.net
Optimization of Catalytic SystemScreening identified Pd₂(dba)₃ (catalyst), Xphos (ligand), and Cs₂CO₃ (base) in toluene as optimal conditions.Achieved moderate to good reaction yields and defined a reliable protocol for future syntheses. bohrium.comtandfonline.comresearcher.life

Unanswered Questions and Future Directions for Advancing the Field

Despite the synthetic breakthroughs, the field of azeto-fused pyrroloimidazoles is still in its infancy, leaving numerous questions unanswered and opening up several avenues for future research.

Unanswered Questions:

Synthetic Scope and Limitations: While the Pd-catalyzed method is promising, its full substrate scope has not been defined. It is unclear how tolerant the reaction is to a wider range of functional groups and different heterocyclic systems, including the pyrrole (B145914) moiety needed for this compound. bohrium.com

Physicochemical Properties: The fundamental physicochemical properties of this heterocyclic class remain largely uncharacterized. The influence of the highly strained, fused azeto ring on the aromaticity, planarity, stability, and electronic properties of the larger pyrrolo-imidazole system is a critical open question.

Biological Profile: Nitrogen-fused heterocycles are known to possess a wide range of biological activities. nih.govopenmedicinalchemistryjournal.comnih.gov However, the specific biological profile of azeto-fused imidazoles is unknown. Initial studies on related compounds hint at potential antimicrobial or anticancer applications, but this has not been systematically investigated. researchgate.net

Future Directions:

The path forward involves leveraging the initial synthetic successes to build a deeper understanding of these novel compounds and explore their potential applications.

Expansion of Synthetic Library: A primary goal is to adapt the established Pd-catalyzed cyclization to synthesize the specific this compound target and a diverse library of its derivatives. This will be crucial for structure-activity relationship (SAR) studies.

Biological and Pharmacological Evaluation: A systematic evaluation of the synthesized compounds for biological activity is a high-priority direction. Given the prevalence of related scaffolds in medicine, screening for anticancer, antimicrobial, and antiviral properties is a logical starting point. nih.govnih.gov

Materials Science Applications: Many polycyclic N-heteroaromatic compounds exhibit unique photophysical properties. rsc.orgnih.gov Future work should explore the fluorescence and electronic characteristics of azeto-fused pyrroloimidazoles for potential use in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Computational Studies: Theoretical and computational modeling can provide valuable insights into the geometry, electronic structure, and reactivity of these molecules. Such studies can help rationalize reaction mechanisms and predict the properties of yet-unsynthesized derivatives, guiding future experimental work.

Table 2: Future Research Directions
Research AreaSpecific GoalRationaleReference
Synthetic ChemistrySynthesize this compound and its derivatives.To enable property characterization and application-oriented studies of the target compound class. bohrium.com
Medicinal ChemistryScreen for anticancer, antimicrobial, and antiviral activity.The prevalence of N-heterocycles in pharmaceuticals suggests high potential for biological activity. nih.govnih.gov
Materials ScienceInvestigate photophysical and electronic properties.Related polycyclic aromatic systems show promise for applications like OLEDs and molecular sensors. rsc.orgnih.gov
Computational ChemistryPerform DFT calculations and molecular modeling.To understand structure-property relationships and guide the rational design of new derivatives with desired characteristics. nih.gov

Q & A

Q. What are the primary synthetic strategies for constructing the azeto[1,2-c]pyrrolo[1,2-a]imidazole core structure?

The synthesis of this scaffold predominantly involves annulation , cyclization , and one-pot multicomponent reactions . For instance:

  • Imidazole-to-pyrrole annulation employs aminopyrrolines and halocarbonyl compounds, though initial yields are low (e.g., 14% in DMF with Na₂CO₃) .
  • Redox annulation of pyrrolidines with α-ketoamides in toluene/xylene, catalyzed by AcOH, improves yields significantly (e.g., nearly quantitative yields for 1,3-diphenyltetrahydro derivatives) .
  • One-pot methods using benzimidazoles, alkyl bromoacetates, and alkynes in 1,2-epoxybutane achieve fair yields (e.g., 50–70%) without chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

Key techniques include:

  • X-ray crystallography to resolve crystal structures and stability relationships (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole for ionic liquid research) .
  • NMR and IR spectroscopy to confirm regiochemistry and functional groups, as demonstrated in multicomponent synthesis of pyrrolo[1,2-a]quinoxalin-4-ones .

Q. What biological activities have been identified for pyrrolo[1,2-a]imidazole derivatives?

  • hTrkA inhibition : N-(pyrrolo[1,2-a]imidazol-3-yl)acetamide shows potential as a human tropomyosin receptor kinase A inhibitor .
  • Melanocortin-4 receptor antagonism : Perhydropyrrolo[1,2-a]imidazole exhibits selective antagonism (pA₂ = 8.086 M) and disrupts agonist binding .
  • Neurotoxicity mitigation : 1-(p-Tolyl)tetrahydro derivatives are promising for chemotherapy-induced peripheral neurotoxicity .

Advanced Research Questions

Q. How can researchers address low yields in imidazole-to-pyrrole annulation reactions?

Optimization strategies include:

  • Catalyst selection : Switching from Na₂CO₃ to AcOH in toluene/xylene improves yields (e.g., from 14% to >90% for 1,3-diphenyltetrahydro derivatives) .
  • Solvent and temperature control : Heating in DMF or PhMe under reflux enhances reaction efficiency .
  • Substrate modification : Using electron-withdrawing groups on α-ketoamides facilitates redox annulation .

Q. What strategies enable enantioselective synthesis using this scaffold?

Chiral organocatalysts derived from pyrrolo[1,2-a]imidazoles are effective:

  • (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate enables enantioselective C-acylation for quaternary stereocenter construction .
  • (S)-7-Cyclohexyl-3-(pyrrolidin-1-yl) derivatives achieve kinetic resolution of carbinols with high enantioselectivity (e.g., >95% ee) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from variations in:

  • Reaction conditions : Catalyst loading (e.g., 20 mol% AcOH vs. Na₂CO₃), solvent polarity, and temperature .
  • Characterization rigor : Impurities from side reactions (e.g., isomerization in Scheme 1 ) may inflate yields if not rigorously purified.

Q. What are the applications of this compound derivatives in asymmetric catalysis?

These compounds serve as chiral organocatalysts in:

  • Steglich rearrangement : 7-Alkoxy-substituted dihydro derivatives catalyze asymmetric O→C acyl transfers .
  • Black rearrangement : Chiral esters mediate enantioselective [3,3]-sigmatropic shifts .

Q. What methodological considerations are critical for one-pot multicomponent synthesis?

Key parameters include:

  • Molar ratios : A 1:2:1 ratio of benzimidazole, alkyl bromoacetate, and alkyne minimizes side products .
  • Solvent choice : 1,2-Epoxybutane facilitates quaternization and cyclization steps .
  • Intermediate characterization : Monitoring N-alkylation and quaternization via NMR ensures reaction progression .

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